Cimicifugoside H-2

Description

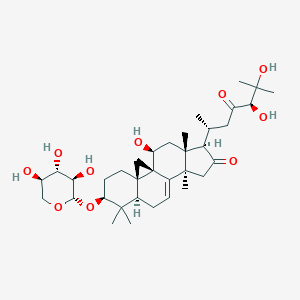

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNYLGIAMKNXMN-GLWILYKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)[C@@H](C(C)(C)O)O)[C@H]1C(=O)C[C@@]2([C@@]1(C[C@@H]([C@]34C2=CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161097-77-4 | |

| Record name | Cimicifugoside H-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161097774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMICIFUGOSIDE H-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS0JEH28E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cimicifugoside H-2: A Technical Overview of its Chemical Structure and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugoside H-2 is a naturally occurring triterpenoid glycoside isolated from the rhizomes of Cimicifuga foetida (L.), a plant species with a history of use in traditional medicine. As a member of the cycloartane family of triterpenoids, Cimicifugoside H-2 possesses a complex and highly substituted steroidal skeleton, which has drawn interest for its potential pharmacological activities. This technical guide provides a detailed overview of the chemical structure of Cimicifugoside H-2, supported by available quantitative data, experimental methodologies, and an examination of its potential role in modulating cellular signaling pathways.

Chemical Structure and Properties

Cimicifugoside H-2 is classified as a cyclolanostanol xyloside. Its structure was first elucidated in 1995 through spectroscopic analysis. The core of the molecule is a tetracyclic triterpene with a characteristic cyclopropane ring, to which a xylose sugar moiety is attached.

Table 1: Physicochemical Properties of Cimicifugoside H-2

| Property | Value | Reference |

| Molecular Formula | C₃₅H₅₄O₁₀ | [1] |

| Molecular Weight | 634.8 g/mol | [1] |

| CAS Number | 161097-77-4 | [1] |

| Type of Compound | Triterpenoid, Cyclolanostanol xyloside | [1] |

| Physical Description | Powder | |

| Melting Point | 227-229°C | [1] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | |

| IUPAC Name | (1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadec-10-en-14-one | |

| SMILES | CC(C)(--INVALID-LINK--3C">C@4[H])--INVALID-LINK--O)O)O">C@@HCC[C@]4(C6)C16--INVALID-LINK--C[C@]3(C)--INVALID-LINK--CC(--INVALID-LINK--C(C)(O)C)=O">C@@HC2=O | [2] |

Table 2: Spectroscopic Data for Cimicifugoside H-2

Detailed ¹H-NMR, ¹³C-NMR, and Mass Spectrometry data from the original structural elucidation are detailed in the primary literature (Koeda M, et al. Chem Pharm Bull (Tokyo). 1995 May;43(5):771-6). Commercially available samples can also be obtained with corresponding spectroscopic data.[2]

| Spectroscopic Technique | Key Features and Observations |

| ¹H-NMR | The proton NMR spectrum reveals characteristic signals for the triterpenoid skeleton, including multiple methyl singlets, olefinic protons, and signals corresponding to the xylose moiety. |

| ¹³C-NMR | The carbon NMR spectrum confirms the presence of 35 carbon atoms, with signals corresponding to the carbonyl groups, double bonds, and the glycosidic linkage. |

| Mass Spectrometry (MS) | Mass spectrometric analysis is used to determine the molecular weight and fragmentation pattern, which aids in confirming the structure and identifying substructural motifs. |

Experimental Protocols

Isolation and Purification of Cimicifugoside H-2

The isolation of Cimicifugoside H-2 from the rhizomes of Cimicifuga foetida typically involves the following steps:

-

Extraction: The dried and powdered rhizomes are extracted with a suitable solvent, such as methanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their solubility.

-

Column Chromatography: The resulting fractions are further purified using a combination of normal and reversed-phase column chromatography techniques. Silica gel and ODS (octadecylsilane) are commonly used as stationary phases.

-

Final Purification: Final purification to yield pure Cimicifugoside H-2 is often achieved through repeated chromatographic steps, and the purity is assessed by HPLC (High-Performance Liquid Chromatography).

General Protocol for Osteoclast Inhibition Assay

-

Cell Culture: Bone marrow cells are isolated from mice and cultured in the presence of M-CSF (Macrophage colony-stimulating factor) to generate bone marrow-derived macrophages (BMMs).

-

Osteoclast Differentiation: BMMs are then cultured with RANKL (Receptor activator of nuclear factor kappa-B ligand) and M-CSF to induce differentiation into osteoclasts. Test compounds, such as Cimicifugoside H-2, are added at various concentrations during this differentiation period.

-

TRAP Staining: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. The number of TRAP-positive multinucleated cells is then quantified.

-

Pit Formation Assay: To assess osteoclast function, cells are cultured on bone-mimicking substrates. The area of resorption pits formed by the osteoclasts is measured to determine the extent of bone resorption.

Biological Activity and Signaling Pathways

Recent in silico studies have highlighted the potential of Cimicifugoside H-2 as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] This pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

The computational study suggests that Cimicifugoside H-2 may directly interact with and inhibit IκB kinase alpha (IKK1/α), a key enzyme in the NF-κB cascade.[3][4][5] By inhibiting IKK1/α, Cimicifugoside H-2 could prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would ultimately block the translocation of NF-κB to the nucleus and the transcription of its target genes.

Figure 1. Proposed mechanism of Cimicifugoside H-2 in the NF-κB signaling pathway.

Additionally, several triterpenoid glycosides isolated from Cimicifuga foetida have demonstrated cytotoxic activity against various cancer cell lines.[2][6][7] For instance, Cimicifoetisides A and B, also found in C. foetida, showed potent cytotoxicity against Ehrlich ascites carcinoma and human breast cancer cells with IC50 values in the micromolar range.[2][6] While specific cytotoxic data for Cimicifugoside H-2 is not yet widely available, the activity of related compounds suggests this as a promising area for future investigation.

Table 3: Cytotoxic Activity of Related Triterpenoid Glycosides from Cimicifuga foetida

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Cimicifoetiside A | Ehrlich Ascites Carcinoma (EAC) | 0.52 | [2][6] |

| Human Breast Cancer (MDA-MB-A231) | 6.74 | [2][6] | |

| Cimicifoetiside B | Ehrlich Ascites Carcinoma (EAC) | 0.19 | [2][6] |

| Human Breast Cancer (MDA-MB-A231) | 10.21 | [2][6] | |

| Compound 2 | Human Hepatoma (HepG2) | 1.29 | [7] |

| Compound 3 | Human Hepatoma (HepG2) | 0.71 | [7] |

| Compound 7 | Human Hepatoma (HepG2) | 1.41 | [7] |

| As designated in the cited literature. |

Conclusion

Cimicifugoside H-2 is a complex natural product with a well-defined chemical structure. While experimental data on its biological activity is still emerging, computational studies and the known activities of related compounds from Cimicifuga foetida suggest that it may have therapeutic potential, particularly as an anti-inflammatory or anti-cancer agent through the inhibition of the NF-κB signaling pathway. Further in vitro and in vivo studies are warranted to validate these initial findings and to fully elucidate the pharmacological profile of this intricate molecule.

References

- 1. [Cycloartane triterpenoid of Cimicifuga foetida] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cimicifoetisides A and B, two cytotoxic cycloartane triterpenoid glycosides from the rhizomes of Cimicifuga foetida, inhibit proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cimicifoetisides A and B, two cytotoxic cycloartane triterpenoid glycosides from the rhizomes of Cimicifuga foetida, inhibit proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Cimicifugoside H-2: A Technical Guide on its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugoside H-2 is a naturally occurring cyclolanostanol xyloside, a type of triterpenoid saponin, that has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its primary sources, natural occurrence, methods for its isolation and quantification, and its putative mechanism of action.

Natural Occurrence and Primary Sources

Cimicifugoside H-2 is predominantly found in the rhizomes of plants belonging to the genus Cimicifuga, a member of the Ranunculaceae family. The most cited sources for this compound are Cimicifuga foetida (Sheng ma) and Cimicifuga racemosa (Black Cohosh).[1][2] These plants have a history of use in traditional medicine, particularly in Asia and North America, for treating a variety of ailments, including inflammatory conditions.[3] The concentration of Cimicifugoside H-2 can vary between different species and even different parts of the plant.

Quantitative Data on Cimicifugoside H-2 and Related Compounds

The following table summarizes available quantitative data on the extraction and occurrence of Cimicifugoside H-2 and other triterpenoid glycosides from Cimicifuga species. It is important to note that specific yield for pure Cimicifugoside H-2 is not always reported, and the data often pertains to a fraction containing a mixture of related compounds.

| Plant Species | Plant Part | Extraction/Fractionation Details | Compound/Fraction | Yield/Concentration | Reference |

| Cimicifuga dahurica | Rhizomes | 70% ethanol extraction, freeze-dried | Crude Rhizome Extract (RC) | 0.32 g/g of raw material | [4] |

| Cimicifuga dahurica | Fibrous Roots | 70% ethanol extraction, freeze-dried | Crude Fibrous Root Extract (FRC) | 0.29 g/g of raw material | [4] |

| Cimicifuga foetida | Rhizomes | Not specified | AAG fraction (brownish-red sticky powder) | 0.03% overall extraction yield | [5] |

| Cimicifuga foetida L. | Not specified | Liquid-liquid extraction from beagle dog plasma | Cimicifugoside H-2 | 73-74% average recovery |

Experimental Protocols

General Isolation and Purification of Triterpenoid Glycosides from Cimicifuga Rhizomes

The following is a generalized protocol for the isolation of triterpenoid glycosides, including Cimicifugoside H-2, from Cimicifuga rhizomes, based on methodologies reported in the literature.[6]

1. Extraction:

-

Dried and milled rhizomes of the Cimicifuga species are exhaustively extracted with methanol at room temperature.

-

The resulting crude organic extract is concentrated under reduced pressure (in vacuo) at a temperature below 40°C to yield a syrupy residue.

2. Fractionation:

-

The residue is reconstituted in deionized water and partitioned against a non-polar solvent such as ethyl acetate to remove less polar compounds.

-

The aqueous partition is then subjected to column chromatography on a non-polar adsorbent resin (e.g., Amberlite XAD-2).

-

The column is first eluted with water to remove highly polar compounds, followed by elution with methanol to obtain a fraction enriched with triterpenoid glycosides.

3. Purification:

-

The triterpenoid glycoside-rich fraction is further purified using a series of chromatographic techniques.

-

This may include silica gel chromatography with a gradient of ethyl acetate and methanol.

-

Final purification to isolate individual compounds like Cimicifugoside H-2 is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) with a mobile phase consisting of a gradient of acetonitrile and water.

Workflow for Isolation and Purification of Cimicifugoside H-2

Caption: General workflow for the isolation and purification of Cimicifugoside H-2.

Quantitative Analysis by LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of Cimicifugoside H-2 and other triterpene glycosides.

-

Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient mobile phase of methanol and water.

-

Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in negative ion mode with selected reaction monitoring (SRM).

Putative Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

An in silico study has proposed that Cimicifugoside H-2 exerts its anti-inflammatory and potential anti-cancer effects through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][7] This computational analysis suggests that Cimicifugoside H-2 may directly target and inhibit IκB kinase alpha (IKKα), a key enzyme in the non-canonical NF-κB pathway.[7]

The proposed mechanism involves the following steps:

-

In the non-canonical NF-κB pathway, various stimuli lead to the activation of NF-κB-inducing kinase (NIK).

-

NIK then phosphorylates and activates IKKα homodimers.

-

Activated IKKα phosphorylates the NF-κB precursor protein p100.

-

This phosphorylation leads to the processing of p100 into p52.

-

The p52 subunit then translocates to the nucleus, where it regulates the expression of target genes involved in inflammation and cell survival.

By inhibiting IKKα, Cimicifugoside H-2 is predicted to block the phosphorylation of p100, thereby preventing the activation of the non-canonical NF-κB pathway. It is important to emphasize that this mechanism is based on molecular docking and dynamic simulation studies, and further experimental validation through in vitro and in vivo assays is required to confirm these findings.

Proposed NF-κB Signaling Pathway Inhibition by Cimicifugoside H-2

Caption: Proposed inhibition of the non-canonical NF-κB pathway by Cimicifugoside H-2.

Conclusion

Cimicifugoside H-2 is a promising natural product with potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. While its primary sources and general isolation methods are established, further research is needed to quantify its concentration in various Cimicifuga species and to experimentally validate its proposed mechanism of action. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this intriguing molecule.

References

- 1. Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of CYP3A4 Inhibitors from the Black Cohosh (Cimicifuga racemosa) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and safety evaluation of Cimicifuga foetida extract in menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Cimicifugoside H-2 in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cimicifugoside H-2, a cycloartane triterpenoid glycoside isolated from the plant Cimicifuga foetida, has emerged as a promising phytochemical with potential anti-cancer properties. This document provides a comprehensive technical overview of its primary mechanism of action, focusing on its role as a novel inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Through a detailed analysis of in silico data, we explore its direct interaction with IκB kinase alpha (IKK1/α) and the consequent downstream effects on cancer cell proliferation, survival, and apoptosis. This guide synthesizes current knowledge, presents quantitative data in a structured format, outlines key experimental protocols for further validation, and visualizes complex pathways to facilitate a deeper understanding for research and development applications.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutics that can precisely target oncogenic pathways while minimizing off-target effects.[1][2] Phytochemicals, natural compounds derived from plants, represent a promising reservoir for such targeted agents.[1] Cimicifugoside H-2 is a cyclolanostanol xyloside derived from the rhizomes of Cimicifuga foetida, a plant with a history in traditional medicine.[1][3] Recent computational studies have identified Cimicifugoside H-2 as a potent modulator of key cancer-related signaling cascades, distinguishing it as a molecule of significant interest for oncological research.[1][4] This whitepaper will elucidate the molecular mechanisms that underpin its anti-cancer potential.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action for Cimicifugoside H-2 in cancer cells, as identified by molecular docking and dynamic simulation studies, is the suppression of the NF-κB pathway.[1][4] This pathway is a critical regulator of cellular processes including inflammation, immunity, cell proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5]

The Non-Canonical NF-κB Pathway

The NF-κB pathway operates through two main routes: canonical and non-canonical.[5] The non-canonical pathway is crucial for the development of lymphoid organs and B-cell proliferation and can stimulate tumor progression and metastasis when constitutively active.[1][2] A key activator in this pathway is the IκB kinase alpha (IKK1/α). Activation of IKK1/α leads to the processing of the p100 protein to its p52 form, which then forms a heterodimer with RelB.[1] This p52:RelB complex translocates to the nucleus to act as a transcription factor, promoting the expression of genes that drive cancer cell survival and growth.[1][2]

Targeted Inhibition of IKK1/α

In silico studies have demonstrated that Cimicifugoside H-2 is a potential small molecule inhibitor that directly targets IKK1/α.[2][4] Uniquely, it shows a high binding affinity for the activation loop of a constitutively active, mutated conformation of IKK1/α (double mutant S176E and S180E).[2] This interaction is stabilized primarily by hydrogen bonds and hydrophobic interactions.[1][4] By binding to this specific site, Cimicifugoside H-2 is predicted to lock the kinase in an inactive state, thereby preventing the phosphorylation and activation events required for downstream signaling.[1][2] This targeted action represents a novel approach, as it is the first inhibitor identified to target this specific activation loop.[2]

The diagram below illustrates the proposed intervention point of Cimicifugoside H-2 in the non-canonical NF-κB pathway.

Quantitative Binding Affinity

The binding affinity of Cimicifugoside H-2 to the mutated IKK1/α activation loop was quantified using two molecular docking programs, demonstrating significantly stronger binding than the positive control.

| Compound | Docking Program | Binding Energy (kcal/mol) | Citation |

| Cimicifugoside H-2 | AutoDock | -10.22 | [2] |

| ICM-pro | -10.17 | [2] | |

| Positive Control | AutoDock | -7.81 | [2] |

| ICM-pro | -7.86 | [2] |

Anticipated Downstream Cellular Effects

While direct in vitro studies on Cimicifugoside H-2 are pending, research on other triterpenoids from the Cimicifuga genus and the known consequences of NF-κB inhibition allow for strong inferences about its downstream effects on cancer cells.

Induction of Apoptosis

Inhibition of the NF-κB pathway is known to sensitize cancer cells to apoptosis, or programmed cell death. NF-κB transcriptionally activates several anti-apoptotic proteins, including XIAP, Mcl-1, and Survivin.[6] A related triterpenoid from C. foetida, KHF16, which also inhibits the NF-κB pathway, was shown to reduce the expression of these proteins.[6] This leads to the activation of the caspase cascade, a family of proteases that execute apoptosis. Key events include the cleavage of Caspase-8, Caspase-3, Caspase-7, and Poly (ADP-ribose) polymerase (PARP).[6] Other compounds from Cimicifuga species, such as actein, have also been confirmed to induce apoptosis in breast cancer cells.[7][8]

Cell Cycle Arrest and Anti-Proliferative Activity

Cell proliferation is tightly controlled by the cell cycle. Many anti-cancer agents function by inducing cell cycle arrest, preventing cancer cells from replicating.[9] Total glycosides extracted from Cimicifuga dahurica have been shown to induce G0/G1 cell cycle arrest at lower concentrations and G2/M arrest at higher concentrations in hepatocellular carcinoma cells.[9] Similarly, the related compound KHF16 induces G2/M phase arrest in triple-negative breast cancer cells by reducing levels of key cell cycle proteins like Cyclin B1 and D1.[6] Given these findings, it is highly probable that Cimicifugoside H-2 also exerts anti-proliferative effects through cell cycle modulation.

| Compound/Extract | Cell Line(s) | IC50 Value | Citation |

| KHF16 | MDA-MB-468, SW527 (TNBC) | Potent activity at 5-20 µM | [6] |

| Actein | MDA-MB-453 (Breast Cancer) | 8.4 µM (5.7 µg/ml) | [8] |

| 25-acetyl-7,8-didehydrocimigenol 3-O-beta-d-xylopyranoside | MDA-MB-453 (Breast Cancer) | 5 µM (3.2 µg/ml) | [8] |

| Total Glycosides (TGA) | HepG2 (Hepatoma) | 21 µg/ml | [9] |

Pharmacokinetic and Molecular Profile

An in silico assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Cimicifugoside H-2 provides initial insights into its drug-like potential. While these are predictions that require experimental validation, they are crucial for guiding further development.

| Property | Predicted Value / Characteristic | Implication | Citation |

| Molecular Weight | 634.8 g/mol | Considered a small molecule inhibitor. | [1][2] |

| LogP (Lipophilicity) | 2.0467 | Moderately lipophilic, in the optimal range. | [2] |

| GI Absorption | Limited | May indicate poor oral bioavailability. | [1] |

| Blood-Brain Barrier | Does not traverse | Unlikely to have central nervous system effects. | [1] |

| Metabolism | Substrate of P-glycoproteins and CYP3A4 | Potential for drug-drug interactions. | [2] |

| Toxicity | Predicted to be non-carcinogenic | Favorable safety profile. | [2] |

Key Experimental Protocols

The current understanding of Cimicifugoside H-2 is based on computational models. The following experimental protocols are essential for validating these findings and further characterizing its mechanism of action.

In Silico Analysis Workflow

The initial discovery was based on a computational pipeline to identify and characterize the interaction between the compound and its protein target.

-

Methodology:

-

Preparation: Obtain the 3D structures of Cimicifugoside H-2 (ligand) and the target protein, IKK1/α (receptor). For this study, a mutated form of IKK1/α was used.[2]

-

Molecular Docking: Use software like AutoDock or ICM-pro to predict the preferred orientation of the ligand when bound to the receptor.[2] This simulation calculates a binding energy score, indicating affinity.[2]

-

Dynamic Simulation: Perform a molecular dynamics simulation for a period (e.g., 100 ns) to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment.[2]

-

ADMET Prediction: Utilize computational tools and web servers to predict the pharmacokinetic properties of the compound based on its chemical structure.[2]

-

In Vitro Validation Workflow

The following in vitro experiments are critical next steps to confirm the computational predictions in relevant cancer cell lines.

-

Cell Viability Assay (MTT):

-

Seed cancer cells in 96-well plates and allow them to adhere.

-

Treat cells with a range of concentrations of Cimicifugoside H-2 for 24, 48, and 72 hours.

-

Add MTT reagent to each well and incubate, allowing viable cells to convert MTT to formazan crystals.

-

Dissolve the crystals with a solvent (e.g., DMSO) and measure the absorbance at 540 nm.[10]

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry):

-

Treat cells with Cimicifugoside H-2 at concentrations around the IC50 value.

-

Harvest the cells and wash with PBS.

-

For Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[10] Annexin V detects early apoptotic cells, while PI stains late apoptotic/necrotic cells.

-

For Cell Cycle: Fix cells in cold ethanol, then stain with a PI solution containing RNase.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different apoptotic states or cell cycle phases.[10]

-

-

Western Blotting:

-

Treat cells with Cimicifugoside H-2 and lyse them to extract total protein.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Incubate the membrane with primary antibodies specific to target proteins (e.g., phosphorylated-IKK1/α, p52, RelB, cleaved Caspase-3, PARP, Cyclin B1, β-actin as a loading control).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[10]

-

Conclusion and Future Directions

Cimicifugoside H-2 presents a compelling profile as a potential anti-cancer agent with a novel mechanism of action. In silico evidence strongly suggests it acts as a specific inhibitor of a constitutively active form of IKK1/α, a key node in the tumor-promoting non-canonical NF-κB pathway.[1][2][7] This action is predicted to translate into potent anti-proliferative and pro-apoptotic effects in cancer cells.

The path forward requires rigorous experimental validation of these computational findings. Key priorities include:

-

Confirming the direct inhibition of IKK1/α kinase activity and its downstream signaling in vitro.

-

Quantifying the anti-cancer effects (IC50, apoptosis induction, cell cycle arrest) in a panel of relevant cancer cell lines, particularly those with known NF-κB pathway addiction like certain lymphomas and multiple myelomas.[2]

-

Conducting in vivo studies in animal models to assess efficacy, toxicity, and pharmacokinetic properties.

Should these validation studies prove successful, Cimicifugoside H-2 could serve as an important lead compound for the development of a new class of IKK1/α inhibitors, paving the way for novel targeted cancer therapies.[2]

References

- 1. Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor activity and mechanisms of action of total glycosides from aerial part of Cimicifuga dahurica targeted against hepatoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Pharmacokinetic Profile of Cimicifugoside H-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugoside H-2, a triterpenoid saponin isolated from plants of the Cimicifuga genus, has garnered interest for its potential therapeutic applications. A thorough understanding of its pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its development as a drug candidate. This technical guide provides a comprehensive summary of the currently available pharmacokinetic data for Cimicifugoside H-2, based on both in vivo and in silico studies. Detailed experimental protocols and visualizations of relevant biological pathways are included to support further research and development efforts.

Pharmacokinetic Parameters

While comprehensive in vivo pharmacokinetic data for Cimicifugoside H-2 remains limited in publicly available literature, a significant body of predictive data has been generated through computational, in silico, modeling. These predictions offer valuable insights into the likely ADME profile of the compound and are summarized below.

In Silico Predicted Pharmacokinetic Properties of Cimicifugoside H-2

| Parameter | Predicted Value | Indication | Source |

| Absorption | |||

| Gastrointestinal (GI) Absorption | Low | Poor oral absorption is anticipated. | [1] |

| Caco-2 Permeability | Low | Suggests limited ability to cross the intestinal epithelial barrier. | [1] |

| P-glycoprotein (P-gp) Substrate | Yes | The compound may be actively pumped out of cells, reducing intracellular concentration and absorption. | [1] |

| P-glycoprotein (P-gp) Inhibitor | Yes | Potential to affect the pharmacokinetics of co-administered drugs that are P-gp substrates. | [1] |

| Distribution | |||

| Volume of Distribution (Vd) | -0.66 log L/kg | Indicates that the drug may be primarily distributed in the bloodstream rather than tissues. | [1] |

| Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cross into the central nervous system, minimizing potential CNS side effects. | [1] |

| Fraction Unbound (Fu) | 0.296 | Represents the fraction of the drug that is not bound to plasma proteins and is pharmacologically active. | [1] |

| Metabolism | |||

| CYP2D6 Substrate | No | Not metabolized by this major drug-metabolizing enzyme. | [1] |

| CYP3A4 Substrate | Yes | Likely metabolized by CYP3A4. | [1] |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of drugs that are substrates of this enzyme. | [2] |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolism of drugs that are substrates of this enzyme. | [2] |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of drugs that are substrates of this enzyme. | [2] |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the metabolism of drugs that are substrates of this enzyme. | [2] |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of drugs that are substrates of this enzyme. | [2] |

| Excretion | |||

| Total Clearance | Low | Suggests a longer duration of action in systemic circulation. | [1][2] |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes | Indicates that renal secretion is a likely route of elimination. | [2] |

| Toxicity | |||

| AMES Toxicity | No | Low mutagenic potential is predicted. | [2] |

| Skin Sensitization | No | Minimal likelihood of causing skin allergies. | [2] |

| Oral Acute Toxicity (LD50) in Rats | 2097 mg/kg | Classified as moderately toxic at high doses. | [1][2] |

Experimental Protocols

Simultaneous Determination of Cimicifugoside H-2 in Beagle Dog Plasma by LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of Cimicifugoside H-2 and other constituents of Cimicifuga foetida L. in beagle dog plasma.[3][4]

-

Sample Preparation: Plasma samples were processed using a liquid-liquid extraction method.[3][4] The average extraction recovery for Cimicifugoside H-2 was reported to be between 73-74%.[3][4]

-

Chromatography: A gradient mobile phase consisting of methanol and water was used at a flow rate of 0.4 ml/min.[3][4]

-

Mass Spectrometry: Quantification was performed using a mass spectrometer with negative electrospray ionization in selected reaction monitoring (SRM) mode.[3][4]

-

Method Validation: The method demonstrated good linearity, with a lower limit of quantification (LLOQ) of 0.5 ng/ml for all analytes.[3][4] The intra- and inter-day precision was less than 15%, and the accuracy ranged from 85.8% to 107%.[3][4]

This validated method was successfully applied to a pharmacokinetic study following oral administration in beagle dogs, although the specific pharmacokinetic parameters from this study are not detailed in the available literature.[3][4]

Experimental workflow for the quantification of Cimicifugoside H-2.

Signaling Pathway Interactions

In silico studies suggest that Cimicifugoside H-2 may act as an inhibitor of IκB kinase alpha (IKK1/α), a key component of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][5] This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation. By inhibiting IKK1/α, Cimicifugoside H-2 could potentially modulate these processes, which may contribute to its therapeutic effects.

The canonical NF-κB pathway is activated by various stimuli, leading to the activation of the IKK complex (composed of IKKα, IKKβ, and NEMO). The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes. The potential inhibition of IKK1/α by Cimicifugoside H-2 would block this cascade.

Potential inhibition of the NF-κB signaling pathway by Cimicifugoside H-2.

Conclusion

The available data, primarily from in silico predictions, suggests that Cimicifugoside H-2 has low oral bioavailability, is likely metabolized by CYP3A4, and is a substrate for both P-glycoprotein and the renal transporter OCT2. While these predictions provide a valuable starting point, further in vivo studies are crucial to confirm these findings and to fully characterize the pharmacokinetic profile of Cimicifugoside H-2. The development of a validated LC-MS/MS method provides a robust tool for future pharmacokinetic investigations. The potential interaction of Cimicifugoside H-2 with the NF-κB signaling pathway warrants further experimental validation to elucidate its mechanism of action and therapeutic potential.

References

- 1. Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of Cimicifugoside H-2 as a Modulator of the NF-κB Signaling Pathway: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in silico investigations into the interaction between Cimicifugoside H-2 and the Nuclear Factor-kappa B (NF-κB) signaling pathway. The content herein summarizes key quantitative data, details the experimental protocols employed in cited studies, and visualizes the complex biological and experimental processes.

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of cellular processes such as inflammation, immune responses, cell proliferation, and survival.[1] Dysregulation of the NF-κB pathway is implicated in the pathogenesis of various diseases, including cancer and chronic inflammatory conditions.[1] Consequently, the components of this pathway have emerged as promising targets for therapeutic intervention.[2][3]

Cimicifugoside H-2, a phytochemical isolated from the rhizomes of Cimicifuga foetida, has been the subject of computational studies to evaluate its potential as an inhibitor of the NF-κB pathway.[1][4][5] In silico methodologies, such as molecular docking and molecular dynamics simulations, provide valuable insights into the molecular interactions between small molecules like Cimicifugoside H-2 and their protein targets, offering a foundational understanding for further drug development.[4][5][6]

This whitepaper will focus on the in silico evidence suggesting Cimicifugoside H-2's inhibitory effect on IκB kinase alpha (IKK1/α), a key kinase in the NF-κB signaling cascade, thereby potentially suppressing the pathway.[4][5]

The NF-κB Signaling Pathway

The NF-κB pathway can be activated through two major routes: the canonical and non-canonical pathways.[1][4]

-

Canonical Pathway: This pathway is typically activated by pro-inflammatory cytokines and pathogen-associated molecular patterns. It relies on the IKK complex, which includes the catalytic subunits IKK1/α and IKK2/β, along with the regulatory subunit NEMO.[1][2][4] The IKK complex phosphorylates the inhibitory protein IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer (commonly p50/RelA) to translocate to the nucleus and activate the transcription of target genes.[1][2][4]

-

Non-Canonical Pathway: This pathway is activated by a subset of tumor necrosis factor (TNF) receptor family members.[1][7] It is dependent on NF-κB-inducing kinase (NIK) and IKK1/α.[7] NIK phosphorylates and activates IKK1/α, which in turn phosphorylates the NF-κB precursor protein p100. This leads to the processing of p100 into p52, which then forms a heterodimer with RelB and translocates to the nucleus to regulate gene expression, particularly those involved in lymphoid organogenesis and B-cell proliferation.[1][7][2]

Given that IKK1/α is a crucial component in both pathways, its inhibition presents a strategic approach to modulate NF-κB signaling.[2]

In Silico Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This method is widely used to predict the binding affinity and interaction patterns of a ligand with its target protein.

-

Protein Preparation:

-

The three-dimensional structure of the target protein, IKK1/α, is obtained from a protein database such as the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. In the study by Aboul Hosn et al. (2024), a double mutant (S176E and S180E) of IKK1/α was used to represent a constitutively active form of the protein.[2]

-

-

Ligand Preparation:

-

The 2D structure of Cimicifugoside H-2 is sketched and converted to a 3D structure.

-

The ligand's geometry is optimized to its lowest energy conformation.

-

-

Binding Site Prediction and Grid Generation:

-

The active site of IKK1/α, specifically the activation loop containing residues S176 and S180, is identified as the binding pocket.[2]

-

A grid box is generated around the defined binding site to encompass the volume where the docking algorithm will search for favorable binding poses.

-

-

Docking Simulation:

-

Software such as AutoDock or ICM-Pro is used to perform the docking calculations.[2] These programs explore various conformations of the ligand within the receptor's binding site and score them based on a scoring function that estimates the binding affinity. A more negative binding energy value typically indicates a stronger binding affinity.[2][4]

-

-

Analysis of Results:

Molecular Dynamics Simulation

Molecular dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows the study of the stability of the protein-ligand complex over time and provides insights into the dynamic behavior of the system.

-

System Preparation:

-

The best-docked pose of the IKK1/α-Cimicifugoside H-2 complex from the molecular docking study is used as the starting structure.

-

The complex is placed in a simulation box filled with a specific water model.

-

Ions are added to neutralize the system and mimic physiological salt concentrations.

-

-

Minimization and Equilibration:

-

The system undergoes energy minimization to remove any steric clashes.

-

A series of equilibration steps are performed under controlled temperature and pressure to allow the system to relax and reach a stable state.

-

-

Production MD Run:

-

A production simulation is run for a specified duration (e.g., 100 nanoseconds).[4] During this time, the trajectory of all atoms in the system is saved at regular intervals.

-

-

Trajectory Analysis:

-

The saved trajectory is analyzed to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from their initial position over time, indicating the stability of the protein structure.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

-

Radius of Gyration (Rg): Indicates the compactness of the protein structure.

-

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in silico studies of Cimicifugoside H-2 and its interaction with IKK1/α.

Table 1: Molecular Docking Binding Energies

| Ligand | Docking Software | Binding Energy (kcal/mol) | Reference |

| Cimicifugoside H-2 | AutoDock | -10.22 | [2] |

| Cimicifugoside H-2 | ICM-Pro | -10.17 | [2] |

| Positive Control | AutoDock | -7.81 | [2] |

| Positive Control | ICM-Pro | -7.86 | [2] |

Table 2: Molecular Dynamics Simulation Stability Metrics

| System | Parameter | Value Range/Average | Duration (ns) | Reference |

| IKK1/α - Cimicifugoside H-2 | RMSD | Converged around 0.3 nm | 100 | [4] |

| IKK1/α (unbound) | RMSF | Shows higher fluctuations in specific loops | 100 | [4] |

| IKK1/α - Cimicifugoside H-2 | RMSF | Reduced fluctuations in binding site residues | 100 | [4] |

| IKK1/α (unbound) | Radius of Gyration (Rg) | Slightly higher and less stable | 100 | [4] |

| IKK1/α - Cimicifugoside H-2 | Radius of Gyration (Rg) | Lower and more stable, indicating compactness | 100 | [4] |

Analysis of Interactions and Stability

The molecular docking studies revealed that Cimicifugoside H-2 exhibits a strong binding affinity for the activation loop of IKK1/α, with a more favorable binding energy compared to the positive control.[2] The interactions stabilizing the complex were primarily hydrogen bonds and hydrophobic interactions.[4][5]

The 100 ns molecular dynamics simulation further supported the stability of the IKK1/α-Cimicifugoside H-2 complex.[4] The RMSD of the complex remained stable throughout the simulation, indicating that the ligand did not dissociate from the binding pocket. The RMSF analysis showed that the flexibility of the amino acid residues in the binding site was reduced upon ligand binding, suggesting a stable interaction. Furthermore, the Radius of Gyration (Rg) values indicated that the complex became more compact and stable compared to the unbound protein.[4]

Conclusion

The in silico evidence strongly suggests that Cimicifugoside H-2 is a potential inhibitor of IKK1/α.[1][4][5] By binding to the activation loop of IKK1/α, Cimicifugoside H-2 may block its kinase activity, thereby suppressing both the canonical and non-canonical NF-κB signaling pathways.[2][4] The high binding affinity and the stability of the complex observed in molecular docking and dynamics simulations provide a solid foundation for further experimental validation of Cimicifugoside H-2 as a therapeutic agent for diseases associated with aberrant NF-κB activation.[2][4] These computational findings highlight the potential of Cimicifugoside H-2 for development into a targeted therapy.[2][4]

References

- 1. mdpi.com [mdpi.com]

- 2. Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico simulation of inhibitor drug effects on nuclear factor-kappaB pathway dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational Screening of High-Affinity Natural Product-Derived Inhibitors Targeting NF-κB Protein: A Molecular Docking Approach toward Anti-Inflammatory and Anticancer Therapeutics | IPS Journal of Biotechnology and Applied Biochemistry [journals.ipsintelligentsia.com]

- 7. mdpi.com [mdpi.com]

- 8. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PMC [pmc.ncbi.nlm.nih.gov]

Cimicifugoside H-2: A Potential IKK1/α Inhibitor for NF-κB Pathway Modulation

An In-Depth Technical Guide on the In Silico Evaluation of Cimicifugoside H-2 as a Novel IKK1/α Inhibitor

Introduction

The nuclear factor kappa light chain enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, particularly cancer. The IκB kinase (IKK) complex, composed of catalytic subunits IKKα (IKK1) and IKKβ (IKK2) and a regulatory subunit NEMO, is a central node in NF-κB activation. Specifically, IKKα plays a pivotal role in the non-canonical NF-κB pathway, which is involved in the development and progression of certain cancers, making it a compelling target for therapeutic intervention. This document provides a technical overview of the research identifying Cimicifugoside H-2, a phytochemical isolated from the rhizomes of Cimicifuga foetida, as a potential inhibitor of IKK1/α. The findings are based on a comprehensive in silico study employing molecular docking and dynamic simulations.[1][2][3]

Core Findings: Cimicifugoside H-2 as a Selective IKK1/α Inhibitor

Computational analyses suggest that Cimicifugoside H-2 is a promising candidate for the inhibition of IKK1/α. The study focused on an actively mutated conformation of IKK1/α, which mimics a constitutively active state of the enzyme.[1][2]

Molecular Docking and Binding Affinity

Molecular docking simulations were performed to predict the binding affinity of Cimicifugoside H-2 to the activation loop of IKK1/α. The results indicated a strong interaction compared to a positive control.[1] The binding is stabilized primarily through hydrogen bonds and hydrophobic interactions.[1][2]

Table 1: Molecular Docking Scores of Cimicifugoside H-2 against Mutated IKK1/α

| Compound | Docking Software | Binding Energy (kcal/mol) |

| Cimicifugoside H-2 | AutoDock | -10.22 |

| Cimicifugoside H-2 | ICM-pro | -10.17 |

| Positive Control | AutoDock | -7.81 |

| Positive Control | ICM-pro | -7.86 |

Data sourced from an in silico study on Cimicifugoside H-2 as an inhibitor of IKK1/α.[1]

Signaling Pathway and Proposed Mechanism of Action

Cimicifugoside H-2 is proposed to inhibit the non-canonical NF-κB pathway by directly targeting the activation loop of IKK1/α. In this pathway, IKKα activation leads to the phosphorylation and processing of p100 to p52, which then forms a heterodimer with RelB. This p52/RelB complex translocates to the nucleus to regulate gene transcription. By inhibiting IKKα, Cimicifugoside H-2 could potentially block these downstream events.

Experimental Protocols: In Silico Methodology

The identification of Cimicifugoside H-2 as a potential IKK1/α inhibitor was achieved through a series of computational experiments.

Molecular Docking

-

Objective: To predict the binding pose and affinity of Cimicifugoside H-2 to the IKK1/α protein.

-

Protein Preparation: An active conformation of IKK1/α was established with two mutations, S176E and S180E, within the activation loop to mimic a constitutively active state.[1]

-

Ligand Preparation: The 3D structure of Cimicifugoside H-2 was prepared for docking.

-

Docking Software: AutoDock and ICM-pro were used to perform the molecular docking simulations.[1]

-

Analysis: The binding energies were calculated, and the interactions (hydrogen bonds and hydrophobic interactions) between the ligand and the protein were analyzed.

Molecular Dynamics (MD) Simulation

-

Objective: To assess the stability of the Cimicifugoside H-2 and IKK1/α complex over time.

-

Software: GROningen MAchine for Chemical Simulations (GROMACS 2020.4) with GPU enablement was utilized.[1]

-

Force Field: The CHARMM36 force field was adopted for the simulation.[1]

-

Simulation Conditions: The simulations were conducted at a neutral pH.

-

Analysis: The stability of the protein-ligand complex was evaluated by analyzing parameters such as Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) throughout the simulation.

Pharmacokinetic Properties

An assessment of the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of Cimicifugoside H-2 was also performed as part of the in silico study to evaluate its drug-likeness and safety profile.[1][2]

Conclusion and Future Directions

The in silico evidence strongly suggests that Cimicifugoside H-2 is a potential inhibitor of IKK1/α, targeting its activation loop with high affinity.[1][2] This positions Cimicifugoside H-2 as a promising candidate for further development as a modulator of the NF-κB pathway, with potential applications in cancer therapy. However, it is crucial to note that these findings are computational predictions. Future research should focus on the experimental validation of these in silico results through in vitro kinase assays and cell-based studies to confirm the inhibitory activity of Cimicifugoside H-2 on IKK1/α and its effects on the NF-κB signaling pathway.[1] Subsequent in vivo studies in relevant disease models would be necessary to establish its therapeutic potential.

References

The Potent Anti-inflammatory Effects of Triterpenoid Saponins: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, experimental evaluation, and therapeutic potential of triterpenoid saponins in inflammatory diseases.

Introduction

Triterpenoid saponins, a diverse group of naturally occurring glycosides, have garnered significant attention within the scientific community for their broad spectrum of pharmacological activities. Among these, their potent anti-inflammatory properties stand out, offering promising avenues for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the anti-inflammatory effects of triterpenoid saponins, detailing their mechanisms of action, summarizing key quantitative data, and outlining essential experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and inflammatory diseases.

Core Mechanisms of Anti-inflammatory Action

Triterpenoid saponins exert their anti-inflammatory effects through the modulation of multiple key signaling pathways and cellular processes. The primary mechanisms involve the inhibition of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.

Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Triterpenoid saponins have been shown to effectively suppress this pathway at several key junctures.[1][2][3]

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Triterpenoid saponins, such as Saikosaponin A, have been demonstrated to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1][4] This inhibitory action effectively halts the downstream cascade of pro-inflammatory gene expression. Diosgenin, another triterpenoid saponin, has been shown to suppress NF-κB by inhibiting Akt activation, which in turn prevents IKK activation and subsequent IκBα phosphorylation and degradation.[2]

References

- 1. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical review on anti-inflammation effects of saponins and their molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Cimicifugoside H-2: A Technical Overview of its Properties and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifugoside H-2 is a naturally occurring cycloartane triterpenoid glycoside isolated from the rhizomes of Cimicifuga foetida. As a member of the diverse family of compounds found in Cimicifuga species, which have a history of use in traditional medicine for inflammatory conditions, Cimicifugoside H-2 is a subject of scientific interest for its potential pharmacological activities. This technical guide provides a summary of the known molecular and in silico biological data for Cimicifugoside H-2, alongside detailed experimental protocols for its isolation and computational analysis. While experimental data on the bioactivity of the purified compound is limited, this document also discusses the activities of related compounds and extracts to provide a broader context for future research.

Molecular Properties of Cimicifugoside H-2

The fundamental molecular characteristics of Cimicifugoside H-2 are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C35H54O10 | [1][2][3] |

| Molecular Weight | 634.8 g/mol | [1][2][3] |

| CAS Number | 161097-77-4 | [1] |

| Class | Cyclolanostanol Xyloside | [3][4] |

| Source | Cimicifuga foetida (Rhizome) | [3][4] |

In Silico Analysis of Bioactivity

Recent computational studies have explored the potential of Cimicifugoside H-2 as a modulator of inflammatory pathways. An in silico molecular docking and dynamic simulation study has suggested that Cimicifugoside H-2 may act as an inhibitor of IκB kinase alpha (IKK1/α), a key enzyme in the NF-κB signaling pathway.[4] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a target for anti-inflammatory drug development.[4]

Predicted Binding Affinity

The binding energies of Cimicifugoside H-2 to the activation loop of a constitutively active mutant of IKK1/α (S176E/S180E) were calculated using two different docking programs. The results suggest a strong potential for interaction compared to a positive control.[4]

| Target Domain of IKK1/α | Docking Software | Binding Energy (kcal/mol) |

| Activation Loop | AutoDock | -10.22 |

| Activation Loop | ICM-pro | -10.17 |

Proposed Signaling Pathway Inhibition

The in silico evidence suggests that by binding to IKK1/α, Cimicifugoside H-2 could potentially inhibit the non-canonical NF-κB signaling pathway.[4] This pathway's dysregulation is associated with chronic inflammation and certain cancers.[4]

Experimental Protocols

Isolation and Purification of Cimicifugoside H-2

The following protocol is based on the methodology described by Koeda et al. (1995) for the isolation of Cimicifugoside H-2 from Cimicifuga rhizome.

1. Extraction:

-

Dried and powdered rhizomes of Cimicifuga foetida are extracted with methanol (MeOH).

-

The MeOH extract is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with diethyl ether (Et2O), chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

3. Column Chromatography:

-

The n-BuOH soluble fraction is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of CHCl3-MeOH-H2O. Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Purification:

-

Fractions containing Cimicifugoside H-2 are combined and further purified by repeated column chromatography on silica gel and/or reversed-phase (ODS) silica gel.

-

Elution solvents for further purification may include gradients of acetone-H2O or MeOH-H2O.

5. Crystallization:

-

The purified Cimicifugoside H-2 is crystallized from a suitable solvent system (e.g., MeOH) to obtain the pure compound.

6. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), 1H-NMR, 13C-NMR, and X-ray crystallography.

In Silico Molecular Docking Protocol

The following is a generalized protocol for performing molecular docking studies, as inspired by the research on Cimicifugoside H-2 and IKK1/α.[4]

1. Preparation of the Receptor:

-

Obtain the 3D structure of the target protein (e.g., IKK1/α) from a protein database like the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools or Schrödinger Maestro.

-

If studying a mutant, introduce the desired mutations in silico.

2. Preparation of the Ligand:

-

Obtain the 2D or 3D structure of Cimicifugoside H-2 from a chemical database like PubChem.

-

Convert the structure to a 3D format and optimize its geometry using a computational chemistry program.

-

Assign charges and define rotatable bonds.

3. Molecular Docking:

-

Define the binding site on the receptor. This can be based on known active sites or by using a blind docking approach where the entire protein surface is searched.

-

Use a docking program (e.g., AutoDock, ICM-pro) to predict the binding poses of the ligand in the receptor's active site.

-

The program will generate multiple conformations and score them based on a scoring function that estimates the binding affinity.

4. Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

5. Molecular Dynamics Simulation (Optional):

-

To assess the stability of the predicted protein-ligand complex, perform a molecular dynamics simulation using software like GROMACS or AMBER.

-

This simulation will model the movement of the atoms in the complex over time in a simulated physiological environment.

Conclusion and Future Directions

Cimicifugoside H-2 presents as a molecule with potential for further investigation in the field of anti-inflammatory research. The in silico data strongly suggests a possible interaction with the NF-κB signaling pathway, a mechanism that is consistent with the traditional uses of Cimicifuga extracts. However, it is crucial to emphasize that these computational predictions require experimental validation.

Future research should focus on:

-

In vitro validation: Testing the ability of purified Cimicifugoside H-2 to inhibit IKK1/α activity and NF-κB signaling in relevant cell-based assays (e.g., reporter gene assays, Western blotting for phosphorylated proteins).

-

Anti-inflammatory assays: Evaluating the effect of Cimicifugoside H-2 on the production of inflammatory mediators such as nitric oxide and cytokines in cell models of inflammation.

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Cimicifugoside H-2 to assess its drug-like potential.

A comprehensive understanding of the biological activities of Cimicifugoside H-2 will require a concerted effort combining natural product chemistry, computational modeling, and experimental pharmacology. The information presented in this guide serves as a foundational resource for researchers embarking on the further exploration of this intriguing natural product.

References

- 1. KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Cycloartane Triterpenoids from Cimicifuga

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of cycloartane triterpenoids derived from the plant genus Cimicifuga, commonly known as bugbane or cohosh. The genus Cimicifuga has been a source of medicinally important compounds, with its cycloartane triterpenoids being of significant interest due to their diverse and potent biological activities, particularly in the realm of oncology. This document summarizes the key compounds, their biological effects with a focus on quantitative data, detailed experimental protocols for their study, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Cycloartane Triterpenoids from Cimicifuga

The genus Cimicifuga is a rich source of 9,19-cycloartane triterpenoids and their glycosides, which are considered characteristic chemical markers of these plants. These compounds have been the subject of extensive phytochemical investigations, leading to the isolation and characterization of over a hundred distinct molecules from various species, including Cimicifuga foetida, Cimicifuga yunnanensis, Cimicifuga heracleifolia, and Cimicifuga simplex.[1]

Structurally, these triterpenoids are based on the cycloartane skeleton, a tetracyclic structure with a characteristic cyclopropane ring. The diversity of these compounds arises from variations in oxidation patterns, substitutions, and glycosylation at different positions of the aglycone. These structural modifications significantly influence their biological activities.

The primary therapeutic interest in these compounds stems from their potent cytotoxic effects against a variety of cancer cell lines.[2][3] Research has shown that their mechanisms of action often involve the induction of apoptosis through various signaling pathways, making them promising candidates for the development of new anticancer agents. Beyond cytotoxicity, these compounds have also demonstrated anti-inflammatory, lipid-lowering, and anticomplementary activities.[4][5]

Quantitative Biological Activity Data

The following tables summarize the cytotoxic activities of selected cycloartane triterpenoids from Cimicifuga species against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxic Activity of Cycloartane Triterpenoids from Cimicifuga foetida

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Cimilactone E | HL-60 | 8.50 | |

| Cimilactone F | HL-60 | 12.32 | |

| 2′-O-(E)-butenoyl-23-epi-26-deoxyactein | HL-60 | 6.20 | [6] |

| Cimicifoetiside A | MCF-7 | 9.8 | [2] |

| Cimicifoetiside B | MCF-7 | 15.2 | [2] |

| Compound 1 (new) | A549 | 4.02 | [3] |

| Compound 1 (new) | HeLa | 15.80 | [3] |

| Compound 2 (new) | A549 | 7.89 | [3] |

| Compound 3 (new) | A549 | 10.21 | [3] |

| Compound 4 (new) | A549 | 9.87 | [3] |

Table 2: Cytotoxic Activity of Cycloartane Triterpenoids from Cimicifuga yunnanensis

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 4 (23-epi-26-deoxyactein) | TNBC cells | Not specified | [7] |

| Compound 13 (cimigenol) | TNBC cells | Not specified | [7] |

| Compound 7 (aglycone) | THP-1 (migration) | 5.87 ± 0.27 | [8] |

Table 3: Other Biological Activities

| Compound | Activity | Assay/Cell Line | IC₅₀ (µM) | Reference |

| Compound 7 | Wnt Signaling Inhibition | Luciferase Reporter | 3.33 | |

| Compound 8 | Wnt Signaling Inhibition | Luciferase Reporter | 13.34 | |

| (23R,24R)-25-O-acetylcimigenol 3-O-β-D-xylopyranoside | Anticomplementary Activity | Classical Pathway | 7.7 | [4] |

| 24-epi-24-O-acetylhydroshengmanol 3-O-β-D-xylopyranoside | Anticomplementary Activity | Classical Pathway | 195.6 | [4] |

| Compound 7 | CD147 mRNA Expression | PMA-induced THP-1 | 3.38 ± 0.27 | [8] |

| Compound 8 | CD147 mRNA Expression | PMA-induced THP-1 | 8.25 ± 0.33 | [8] |

| Compound 7 | MMP-2 mRNA Expression | PMA-induced THP-1 | 6.32 ± 0.31 | [8] |

| Compound 7 | MMP-9 mRNA Expression | PMA-induced THP-1 | 11.57 ± 0.23 | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of cycloartane triterpenoids from Cimicifuga.

Isolation and Purification of Cycloartane Triterpenoids

The isolation of cycloartane triterpenoids from Cimicifuga rhizomes generally follows a multi-step chromatographic process.

-

Extraction:

-

Air-dried and powdered rhizomes of the Cimicifuga species are extracted exhaustively with a solvent such as 95% ethanol at room temperature.

-

The solvent is then removed under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

The resulting fractions are concentrated under vacuum.

-

-

Column Chromatography:

-

The fraction containing the triterpenoids (often the chloroform or ethyl acetate fraction) is subjected to column chromatography.

-

Commonly used stationary phases include silica gel, ODS (octadecylsilane), and macroporous resin.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

-

Purification by HPLC:

-

Fractions obtained from column chromatography are further purified by preparative High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol/water or acetonitrile/water, often in a gradient or isocratic elution mode.

-

Individual compounds are collected based on their retention times and detected using a UV detector.

-

Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and C-O bonds, based on their characteristic absorption frequencies.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹ H and ¹³ C): ¹H NMR provides information about the number and types of protons and their neighboring protons, while ¹³C NMR provides information about the number and types of carbon atoms in the molecule.

-

2D NMR: A suite of 2D NMR experiments is used to establish the complete structure:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.

-

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding:

-

Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

-

-

Compound Treatment:

-

The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations with culture medium.

-

The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at different concentrations is added to the wells. A control group receives medium with DMSO only.

-

-

Incubation:

-

The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization of Formazan:

-

The medium containing MTT is carefully removed.

-

100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.[9]

-

The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value is determined from the dose-response curve.

-

Apoptosis Analysis (Annexin V/PI Staining)

This method uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Collection:

-

Cells are treated with the cycloartane triterpenoid of interest for a specified time.

-

Both floating and adherent cells are collected by centrifugation.

-

-

Washing:

-

The collected cells are washed once with cold 1X PBS and then once with 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

-

-

Staining:

-

Incubation:

-

The cells are gently vortexed and incubated for 15-20 minutes at room temperature in the dark.[10]

-

-

Flow Cytometry Analysis:

-

After incubation, 400 µL of 1X Binding Buffer is added to each tube.

-

The samples are analyzed by flow cytometry.

-

Annexin V-negative and PI-negative cells are considered viable. Annexin V-positive and PI-negative cells are in early apoptosis. Cells that are positive for both Annexin V and PI are in late apoptosis or necrosis.[7]

-

Wnt Signaling Pathway Inhibition (Luciferase Reporter Gene Assay)

This assay measures the activity of the Wnt signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.

-